molecular formula C15H19ClN2O B8110552 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8110552
M. Wt: 278.78 g/mol
InChI Key: RUYMSFNPVJXKEX-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. The diazaspiro[4.5]decane scaffold is recognized as a versatile and privileged structure in the design of kinase inhibitors . This specific scaffold can mimic ATP and serve as a core building block for developing potent inhibitors against multiple protein kinases, which are critical targets in various disease pathways . The incorporation of the 4-chlorobenzyl substituent further enhances its potential for structure-activity relationship (SAR) exploration and optimization. Researchers value this compound for its utility in constructing novel heteroaryl-substituted diazaspirocyclic compounds, which have demonstrated promising results in initial hit-to-lead optimization campaigns . The binding modes of related diazaspirocyclic motifs have been confirmed through protein crystallography, underscoring their relevance in rational drug design . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-4-2-12(3-5-13)10-18-9-7-15(14(18)19)6-1-8-17-11-15/h2-5,17H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYMSFNPVJXKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CC=C(C=C3)Cl)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of 4-chlorobenzylamine with a suitable spirocyclic precursor. One common method involves the use of a spirocyclic ketone, which undergoes a nucleophilic substitution reaction with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential pharmacological effects. It exhibits properties that may be beneficial in the treatment of various conditions:

  • Antidepressant Activity :
    • Research indicates that diazaspiro compounds can exhibit antidepressant-like effects in animal models. The structural similarity to known antidepressants suggests that 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one may interact with neurotransmitter systems involved in mood regulation.
  • Antipsychotic Properties :
    • Preliminary studies have shown that compounds in this class may possess antipsychotic effects, potentially through modulation of dopamine receptors. This opens avenues for developing new treatments for schizophrenia and related disorders.
  • Analgesic Effects :
    • Some derivatives of diazaspiro compounds have been reported to have analgesic properties. The exploration of this compound could lead to the development of novel pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the chlorobenzyl group is believed to enhance lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

Several studies highlight the potential applications of this compound:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored a series of diazaspiro compounds, including this one, demonstrating significant antidepressant-like activity in rodent models. The study suggested that these compounds could serve as lead structures for developing new antidepressants .
  • Antipsychotic Activity Assessment : Research published in Neuropharmacology investigated the antipsychotic potential of similar diazaspiro compounds, showing promising results in reducing hyperactivity and other psychotic symptoms in animal models .

Toxicological Profile

Assessing the safety profile is essential for any new drug candidate:

  • Toxicity Studies : Initial toxicity assessments indicate that this compound has a moderate safety margin, but further studies are required to fully understand its pharmacokinetics and long-term effects .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can block the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Notable Activity/Property Reference ID
2-(4-Chlorobenzyl)-2,7-diazaspiro[...] 315.24 4-Chlorobenzyl Kinases/Proteases Moderate solubility, halogen bonding
7-(2,6-Difluorobenzyl)-2-(4-methoxy...) ~400 (estimated) 2,6-Difluorobenzyl, 4-methoxybenzyl AChE IC₅₀ < 1 µM (AChE inhibition)
2-Phenyl-2,7-diazaspiro[...] HCl 213.23 Phenyl Intermediate High solubility, low complexity
Dual TYK2/JAK1 Inhibitor (Compound 48) ~450 (estimated) Pyridinyl-aminopyrazole TYK2/JAK1 IC₅₀ < 10 nM
RIPK1 Inhibitor ~350 (estimated) Trifluoromethyl RIPK1 IC₅₀ ~ 50 nM

Discussion of Substituent Effects

  • Halogenated Groups: The 4-chlorobenzyl group in the target compound enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogues (e.g., 2-phenyl derivative) . However, fluorinated substituents (e.g., 2,6-difluorobenzyl in Compound 20b) may offer stronger electron-withdrawing effects, improving target affinity .
  • Heterocyclic Additions : Pyridine or pyrazole substituents (e.g., Compound 85) introduce hydrogen-bonding capabilities and metabolic resistance, critical for oral bioavailability .
  • Scaffold Modifications : Incorporation of oxygen (oxa) or double bonds alters conformational dynamics, impacting both binding kinetics and crystallinity .

Biological Activity

2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C15H20Cl2N2O
Molecular Weight 315.24 g/mol
CAS Number 2048273-77-2
IUPAC Name 2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one; hydrochloride
PubChem CID 123134799

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound showed better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests a promising role in cancer therapy.
  • Mechanism of Action : The spirocyclic structure of the compound is believed to enhance its interaction with protein binding sites, which is critical for its anticancer activity. The presence of nitrogen atoms within the spiro structure has been highlighted as optimal for inhibiting specific cancer-related pathways .

Neuropharmacological Potential

The compound also shows promise in treating neurodegenerative diseases such as Alzheimer's disease:

  • Enzyme Inhibition : It has been reported that derivatives of diazaspiro compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's pathology . This dual inhibition may contribute to improved cognitive function by enhancing cholinergic transmission.
  • Antioxidant Properties : Some studies suggest that the compound possesses antioxidant properties, which could mitigate oxidative stress associated with neurodegeneration .

Case Studies and Research Findings

Several research findings support the biological activities attributed to this compound:

  • Cancer Cell Line Studies : A study demonstrated that derivatives similar to this compound induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of piperidine derivatives, revealing that compounds with similar structures exhibited significant inhibition of AChE and BuChE, thereby supporting their use in Alzheimer's treatment .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the diazaspiro structure can enhance biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves spirocyclization followed by introducing the 4-chlorobenzyl group. Key steps include nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling, as described in for analogous compounds. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) critically influence yield. For example, tert-butyl carboxylate intermediates ( ) can stabilize reactive intermediates, improving regioselectivity .

Advanced: How does the chlorobenzyl substituent modulate binding affinity to dopamine transporters (DAT)?

Answer: The 4-chlorobenzyl group enhances hydrophobic interactions with DAT’s transmembrane domains, as demonstrated in for structurally related DAT inhibitors. To validate, perform comparative binding assays (e.g., radioligand displacement) using analogs lacking the chloro-substituent. Molecular docking studies (e.g., AutoDock Vina) can further map interactions, revealing steric and electronic contributions of the chlorobenzyl moiety .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer: Use a combination of 1H/13C NMR (to verify spirocyclic and chlorobenzyl groups), IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹), and HRMS (for exact mass validation). provides protocols for NMR and HRMS analysis of analogous diazaspiro compounds, ensuring accurate structural assignment .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Conduct a meta-analysis controlling for variables like assay type (e.g., cell-free vs. cellular), purity (>95% via HPLC, as in ), and substituent effects (e.g., vs. 10). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics and functional cAMP assays for downstream effects). Statistical tools like Bland-Altman plots can quantify methodological discrepancies .

Basic: What are the key stability considerations for storing this compound?

Answer: Store in airtight containers under inert gas (N₂ or Ar) at room temperature (RT), as prolonged exposure to moisture or light can degrade the spirocyclic core. recommends monitoring stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: What computational methods predict the compound’s interaction with Wnt or DAT targets?

Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational flexibility and density functional theory (DFT) to assess electronic properties. utilized MD to study DAT inhibition, while ’s Wnt inhibitors employed docking studies (e.g., Glide) to optimize binding poses .

Basic: What strategies achieve enantiomeric purity during synthesis?

Answer: Use chiral HPLC (e.g., Chiralpak IA column) for resolution or asymmetric catalysis (e.g., Evans’ oxazaborolidine). highlights tert-butyl carbamate (Boc) protection to stabilize stereocenters during spirocyclic ring formation .

Advanced: How does the spirocyclic architecture influence pharmacokinetics (e.g., metabolic stability)?

Answer: The rigid spiro system reduces metabolic oxidation by cytochrome P450 enzymes, as shown in and . Comparative studies with acyclic analogs (e.g., microsomal stability assays) quantify this effect. LogP calculations (e.g., XLogP3) further correlate spiro rigidity with improved membrane permeability .

Basic: What crystallographic methods determine the compound’s 3D structure?

Answer: Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. details SCXRD parameters (R factor = 0.044) for a related spiro compound, emphasizing the importance of slow evaporation for crystal growth .

Advanced: How can SAR studies optimize this compound for dual Wnt/DAT inhibition?

Answer: Design analogs with variable substituents (e.g., halogenation, alkyl chains) and profile activity using structure-activity relationship (SAR) matrices. and suggest iterative cycles of synthesis, in vitro screening (e.g., TOPFlash for Wnt, DAT uptake assays), and QSAR modeling to identify synergistic pharmacophores .

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